
1-(2-Methoxycyclohexyl)-1H-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxycyclohexyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This specific compound features a methoxy group attached to a cyclohexyl ring, which is further connected to a triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.
準備方法
The synthesis of 1-(2-Methoxycyclohexyl)-1H-1,2,4-triazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring can be synthesized through a series of cyclization reactions.
Introduction of the methoxy group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Formation of the triazole ring: The triazole ring is formed through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Coupling of the cyclohexyl and triazole rings: The final step involves coupling the cyclohexyl ring with the triazole ring using suitable coupling agents and reaction conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
1-(2-Methoxycyclohexyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form larger, more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-Methoxycyclohexyl)-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its triazole ring is known to interact with biological targets, making it a candidate for drug development.
Industry: The compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 1-(2-Methoxycyclohexyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-(2-Methoxycyclohexyl)-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:
1-(2-Hydroxycyclohexyl)-1H-1,2,4-triazol-3-amine: This compound has a hydroxy group instead of a methoxy group, which can lead to different chemical and biological properties.
1-(2-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine: The presence of a methyl group instead of a methoxy group can affect the compound’s reactivity and interactions with biological targets.
1-(2-Ethoxycyclohexyl)-1H-1,2,4-triazol-3-amine: The ethoxy group can introduce different steric and electronic effects compared to the methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical reactivity and biological activity.
特性
分子式 |
C9H16N4O |
|---|---|
分子量 |
196.25 g/mol |
IUPAC名 |
1-(2-methoxycyclohexyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H16N4O/c1-14-8-5-3-2-4-7(8)13-6-11-9(10)12-13/h6-8H,2-5H2,1H3,(H2,10,12) |
InChIキー |
SRJZPKBOTGCNEL-UHFFFAOYSA-N |
正規SMILES |
COC1CCCCC1N2C=NC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



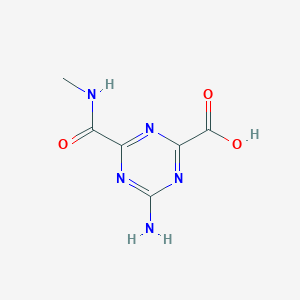

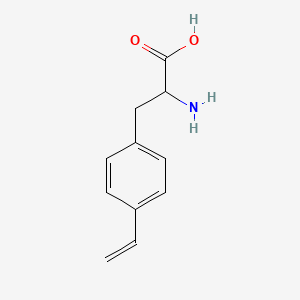
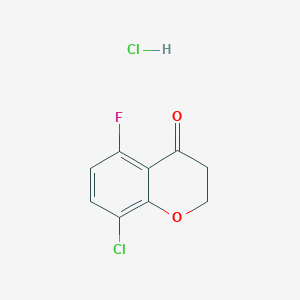
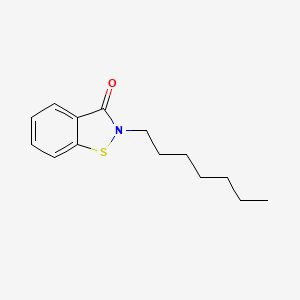
![3-O-tert-butyl 3-O'-ethyl spiro[3-azabicyclo[3.3.1]nonane-9,5'-4H-1,2-oxazole]-3,3'-dicarboxylate](/img/structure/B15251227.png)
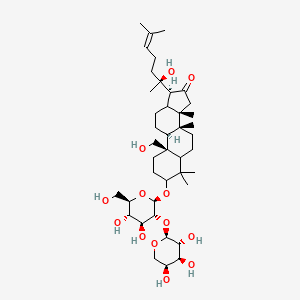
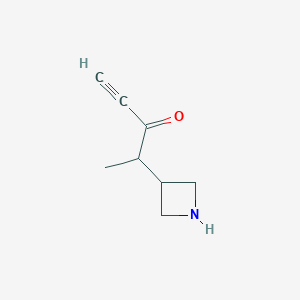
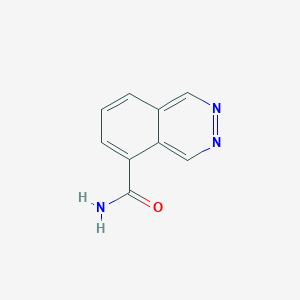
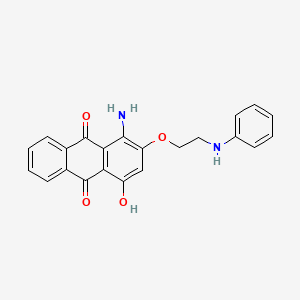

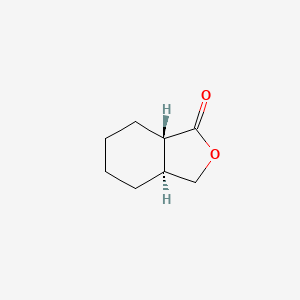
![3-Hydroxy-2-[3-(trifluoromethyl)phenyl]-acrylonitrile](/img/structure/B15251293.png)
